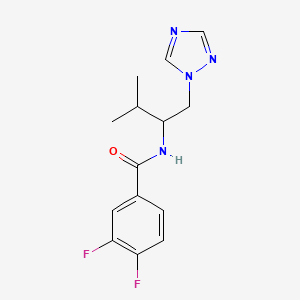

3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide

CAS No.: 2034561-10-7

Cat. No.: VC5064133

Molecular Formula: C14H16F2N4O

Molecular Weight: 294.306

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034561-10-7 |

|---|---|

| Molecular Formula | C14H16F2N4O |

| Molecular Weight | 294.306 |

| IUPAC Name | 3,4-difluoro-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]benzamide |

| Standard InChI | InChI=1S/C14H16F2N4O/c1-9(2)13(6-20-8-17-7-18-20)19-14(21)10-3-4-11(15)12(16)5-10/h3-5,7-9,13H,6H2,1-2H3,(H,19,21) |

| Standard InChI Key | IQJFJFOFWGLTII-UHFFFAOYSA-N |

| SMILES | CC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=C(C=C2)F)F |

Introduction

1. Introduction

3,4-Difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is a benzamide derivative containing fluorine substitutions and a triazole moiety. Compounds with such structures are often investigated for their bioactivity due to the presence of fluorine atoms (which enhance metabolic stability and lipophilicity) and triazole rings (commonly found in antifungal and antimicrobial agents). This compound may have potential applications in medicinal chemistry or material sciences.

3. Synthesis

General Synthetic Route

The synthesis of compounds like 3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide typically involves:

-

Preparation of the Triazole Intermediate:

-

A triazole derivative can be synthesized via cyclization of hydrazines with carboxylic acids or esters under acidic or basic conditions.

-

-

Formation of the Benzamide Backbone:

-

The benzamide core is prepared by reacting 3,4-difluorobenzoic acid with an amine derivative (e.g., a triazole-containing amine).

-

-

Coupling Reaction:

-

The final step involves coupling the triazole intermediate with the benzamide precursor using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Example Reaction Scheme

textStep 1: Synthesis of Triazole Intermediate Starting materials: Hydrazine + Butanone → Triazole derivative Step 2: Formation of Benzamide Starting materials: 3,4-Difluorobenzoic acid + Amine → Benzamide Step 3: Coupling Reaction Benzamide + Triazole derivative → Target Compound

4. Potential Applications

Medicinal Chemistry

Compounds containing both benzamide and triazole groups are widely studied for their bioactivity:

-

Antifungal Activity: Triazoles are key pharmacophores in antifungal drugs like fluconazole.

-

Anticancer Potential: Benzamides have shown promise as histone deacetylase inhibitors (HDACi), which can regulate gene expression in cancer cells.

-

Antibacterial Properties: Fluorinated aromatic compounds often exhibit enhanced antibacterial activity.

Material Science

Fluorinated benzamides may also be explored for their properties in material sciences due to their stability and unique electronic properties imparted by fluorine atoms.

5. Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | To identify chemical shifts for protons (H NMR) and carbons (C NMR). |

| Mass Spectrometry | To determine molecular weight and confirm molecular formula. |

| IR Spectroscopy | To detect functional groups (e.g., C=O stretch for benzamide, N-H stretch for amide group). |

| X-ray Crystallography | To elucidate the three-dimensional structure if crystalline samples are available. |

6. Safety Considerations

While handling fluorinated organic compounds:

-

Use proper ventilation as some intermediates may release toxic fumes.

-

Wear personal protective equipment (PPE) to avoid skin or eye contact.

-

Dispose of waste according to local regulations due to potential environmental hazards.

This article provides a comprehensive overview of the compound based on its structure and analogs but does not include experimental data due to a lack of specific references in the search results provided. For further research or experimental validation, consulting peer-reviewed journals or conducting laboratory synthesis is recommended.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume